3-(4-phenylphenyl)prop-2-enal
Description
Significance of Alpha,Beta-Unsaturated Aldehydes in Modern Chemical Synthesis
Alpha,beta-unsaturated aldehydes are a pivotal class of compounds in organic chemistry, serving as versatile building blocks for the synthesis of more complex molecules. mdpi.comnih.govrsc.org Their importance stems from the conjugated system formed by the carbon-carbon double bond and the aldehyde group, which gives rise to multiple reactive sites. pressbooks.publibretexts.org This arrangement allows for a variety of chemical transformations, including:
1,2-Addition (Direct Addition): Nucleophiles can attack the carbonyl carbon, a reaction characteristic of all aldehydes.
1,4-Addition (Conjugate or Michael Addition): The presence of the conjugated double bond allows for nucleophilic attack at the β-carbon, which is a key strategy for forming carbon-carbon and carbon-heteroatom bonds. pressbooks.pub
Cycloaddition Reactions: The double bond can participate in reactions like the Diels-Alder reaction, providing a route to cyclic compounds. mdpi.com
These compounds are frequently prepared through methods such as aldol (B89426) condensation, the Wittig reaction, and palladium-catalyzed cross-coupling reactions like the Heck reaction. nih.govwikipedia.org Their utility is demonstrated in the synthesis of natural products, pharmaceuticals, and advanced materials. mdpi.comnih.gov
Structural Characteristics and Fundamental Reactivity Insights of the (4-Phenylphenyl) Moiety
The (4-phenylphenyl) group, also known as the biphenyl (B1667301) moiety, consists of two connected phenyl rings. This extended aromatic system significantly influences the electronic properties and reactivity of the molecule. numberanalytics.comopenaccessjournals.com Key characteristics include:
Electronic Effects: The biphenyl group can act as an electron-donating or electron-withdrawing group depending on the substituents on the rings. In its unsubstituted form, it can donate electron density through resonance to the propenal group, affecting the reactivity of the double bond and the aldehyde.
Steric Hindrance: The bulkiness of the biphenyl moiety can influence the stereochemical outcome of reactions at the enal functional group.
Platform for Further Functionalization: The two phenyl rings provide multiple sites for further chemical modification through electrophilic aromatic substitution, allowing for the synthesis of a wide range of derivatives with tailored properties. numberanalytics.com
Overview of Prior Academic Investigations on Related Aromatic Enals
While specific research on 3-(4-phenylphenyl)prop-2-enal is limited, extensive studies on related aromatic enals, particularly cinnamaldehyde (B126680) and its derivatives, provide a strong foundation for understanding its potential chemistry. wikipedia.orgaip.org
Synthesis: The synthesis of cinnamaldehyde derivatives has been achieved through various methods. A prominent example is the palladium-catalyzed oxidative Heck reaction between arylboronic acids and acrolein, which has been shown to produce a range of substituted cinnamaldehydes in good yields. nih.govacs.org Other established methods include the aldol condensation of an aromatic aldehyde with acetaldehyde (B116499) and the Wittig reaction. wikipedia.org
Reactions and Applications: Cinnamaldehyde derivatives are valuable precursors in organic synthesis. They can be converted into other functional groups and used to build more complex molecular frameworks. For instance, they have been used as starting materials for the preparation of inhibitors for enzymes like Mycobacterium tuberculosis 1-deoxy-d-xylulose-5-phosphate reductoisomerase. nih.govacs.org The aldehyde group can also react with carbonyl compounds to form chalcones, which are known to have a variety of biological activities. aip.org
Below is a table summarizing common synthetic methods for cinnamaldehyde derivatives, which are analogous to the potential synthesis of this compound.
| Reaction Type | Reactants | Typical Catalyst/Reagent | Key Features |
| Aldol Condensation | Aromatic Aldehyde, Acetaldehyde | Base (e.g., NaOH) or Acid | A classic method for forming the α,β-unsaturated system. |
| Wittig Reaction | Aromatic Aldehyde, Phosphonium (B103445) Ylide | Strong Base | Forms the C=C double bond with good control over stereochemistry. |
| Heck Reaction | Aryl Halide, Acrolein | Palladium Catalyst, Base | A versatile method for C-C bond formation. |
| Oxidative Heck Reaction | Arylboronic Acid, Acrolein | Palladium Catalyst, Oxidant | Milder conditions compared to the traditional Heck reaction. nih.govacs.org |
Identification of Key Research Gaps and Future Perspectives for this compound
The primary research gap concerning this compound is the lack of specific studies on its synthesis, characterization, and reactivity. While its synthesis can be inferred from methods used for related compounds, the actual yields, optimal reaction conditions, and spectroscopic data are yet to be reported in the academic literature.
Future Perspectives: The unique structure of this compound suggests several promising avenues for future research:
Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is the first crucial step. This would be followed by a thorough characterization of its spectroscopic properties (NMR, IR, UV-Vis, Mass Spectrometry).
Medicinal Chemistry: Given that many cinnamaldehyde derivatives exhibit biological activity, this compound and its derivatives could be investigated as potential therapeutic agents. aip.orgresearchgate.net The biphenyl moiety is a common feature in many approved drugs. nih.gov
Materials Science: The extended aromatic system of the biphenyl group suggests that this molecule could be a precursor for novel organic materials, such as polymers or liquid crystals, with interesting optical or electronic properties. numberanalytics.com
Mechanistic Studies: A detailed investigation of its reactivity, particularly in comparison to simpler aromatic enals, would provide valuable insights into the influence of the biphenyl moiety on reaction mechanisms and selectivity. nih.gov
The table below outlines potential research directions and their significance.
| Research Area | Objective | Potential Significance |
| Synthetic Chemistry | Develop and optimize a synthetic route to this compound. | Provide access to a novel chemical scaffold for further investigation. |
| Medicinal Chemistry | Synthesize derivatives and evaluate their biological activity. | Discovery of new lead compounds for drug development. nih.govnih.gov |
| Materials Science | Explore its use as a monomer or building block for advanced materials. | Creation of new functional materials with unique photophysical properties. |
| Physical Organic Chemistry | Study its reaction kinetics and mechanisms. | Deeper understanding of structure-reactivity relationships in conjugated systems. |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenylphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGNTTFHGNUFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Phenylphenyl Prop 2 Enal and Its Analogues
Established Reaction Pathways for Enal Synthesis
The traditional synthesis of 3-(4-phenylphenyl)prop-2-enal and related enals hinges on robust and well-documented condensation reactions. The construction of the core structure typically involves a two-stage thought process: the formation of the biphenyl-containing aldehyde and the subsequent extension of the carbon chain to create the propenal group.
Claisen–Schmidt Condensation Strategies
The Claisen-Schmidt condensation is a specific and highly effective variation of the aldol (B89426) condensation, utilized for reacting an aldehyde or ketone that possesses an α-hydrogen with an aromatic carbonyl compound that lacks one. wikipedia.org This reaction is a cornerstone for the synthesis of chalcones and their derivatives. nih.govekb.eg For the specific synthesis of this compound, the pathway involves the reaction between 4-biphenylcarboxaldehyde and acetaldehyde (B116499) .
The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695) or methanol. acs.orgjocpr.com The mechanism begins with the deprotonation of acetaldehyde to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 4-biphenylcarboxaldehyde. The resulting aldol addition product readily undergoes dehydration, often under the reaction conditions, to yield the stable, conjugated α,β-unsaturated aldehyde system of this compound. researchgate.net Research has also demonstrated that quantitative yields can be achieved in the absence of a solvent by using sodium hydroxide as the base. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Feature |
|---|---|---|---|---|
| Aromatic Aldehyde | Aliphatic Aldehyde/Ketone | NaOH or KOH | Ethanol/Methanol | Standard homogenous conditions. acs.orgtaylorandfrancis.com |
| Benzaldehyde Derivatives | Acetophenones | 40% NaOH | Ethanol | Commonly used for chalcone (B49325) synthesis. nih.gov |
| Benzaldehydes | Various Ketones | NaOH | Solvent-Free | Reported to give quantitative yields. wikipedia.org |
| 4-Biphenylcarboxaldehyde | Acetaldehyde | Base (e.g., NaOH) | Ethanol or Solvent-Free | Direct synthesis of this compound. |
Aldol Condensation Approaches
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, providing a direct route to β-hydroxy carbonyl compounds, which can be dehydrated to form enals or enones. wikipedia.orgiitk.ac.in The synthesis of this compound via this approach follows the same principle as the Claisen-Schmidt condensation, where it is considered a crossed or mixed aldol reaction. wikipedia.org
The process begins with the formation of an enolate from acetaldehyde using a base. This enolate then adds to 4-biphenylcarboxaldehyde. The subsequent elimination of a water molecule (dehydration) from the intermediate aldol adduct results in the final product, this compound. google.com This condensation-dehydration sequence is particularly favorable as it extends the π-conjugated system, leading to a thermodynamically stable product. This general method is a primary industrial route for producing cinnamaldehyde (B126680) itself and can be readily adapted for its many derivatives. google.comresearchgate.net
Suzuki-Miyaura Coupling for Biphenyl (B1667301) Moiety Introduction
The synthesis of the crucial starting material, 4-biphenylcarboxaldehyde , is efficiently achieved using the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling is one of the most powerful methods for constructing biaryl systems. gre.ac.ukrsc.orgacs.org The reaction creates a C-C bond between an aryl- or vinyl-boronic acid and an aryl- or vinyl-halide.
To prepare 4-biphenylcarboxaldehyde, 4-bromobenzaldehyde (B125591) is coupled with phenylboronic acid . orgsyn.org The process requires a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), often in the presence of a phosphine (B1218219) ligand and a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). rsc.orgorgsyn.orgnih.gov This reaction is highly valued for its functional group tolerance and excellent yields, making it a preferred method for synthesizing unsymmetrical biaryl compounds, which are precursors to a wide range of complex molecules. gre.ac.ukresearchgate.net
| Aryl Halide | Boronic Acid | Catalyst System | Base | Yield |
|---|---|---|---|---|
| 4-Bromobenzaldehyde | Phenylboronic acid | Palladium acetate, Triphenylphosphine | Aqueous K₂CO₃ | Not specified, but generally high. orgsyn.org |
| 2-(4-bromophenoxy)quinolin-3-carabaldehydes | Substituted boronic acids | [(dppf)PdCl₂] | Cs₂CO₃ | 60-65%. nih.gov |
Advanced and Stereoselective Synthetic Techniques
Beyond traditional methods, the synthesis of enals and their derivatives has been significantly advanced by modern organocatalysis and photochemical strategies, which allow for novel transformations and high levels of stereocontrol.
Nucleophilic Heterocyclic Carbene (NHC) Catalysis in Enal Generation
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of a wide range of chemical transformations. nih.govresearchgate.net A key feature of NHC catalysis is its ability to induce "umpolung," or the reversal of polarity, of the carbonyl carbon in aldehydes. researchgate.net When an NHC adds to an enal like cinnamaldehyde, it can form a nucleophilic Breslow intermediate. nih.govbeilstein-journals.org This intermediate can then participate in reactions that are otherwise inaccessible.
This unique reactivity allows NHCs to catalyze various annulation reactions where enals act as building blocks for complex heterocyclic systems. nih.govresearchgate.net For example, NHC-catalyzed reactions of enals with ketones and imines can afford γ-lactones and γ-lactams. researchgate.net Furthermore, NHCs can catalyze oxidative reactions, such as the conversion of cinnamaldehyde derivatives into corresponding esters in the presence of an oxidant. beilstein-journals.orgmdpi.com These advanced methods demonstrate the versatility of NHCs in generating a diverse array of functionalized molecules from simple enal precursors.
| Reaction Type | Enal Substrate | Reactant Partner | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Annulation | Enal | Ketimine | Spirooxindole γ-lactam | nih.gov |
| Domino Reaction | Enal | Chalcone, Methanol | Functionalized Cyclopentane | researchgate.net |
| Oxidative Esterification | Cinnamaldehyde | Alcohol | Cinnamate Ester | beilstein-journals.orgmdpi.com |
| [3+3] Cycloaddition | α-Bromocinnamaldehyde | β-Ketoester Indole | Dihydropyran-2-one | oaepublish.com |
Photo-Promoted Reactions and Cycloadditions for Enal Derivatives
The integration of photochemistry with organocatalysis has unlocked novel synthetic pathways for the functionalization of enals. rsc.org Dual catalytic systems, combining a photocatalyst like Eosin Y with an NHC catalyst, enable transformations such as the enantioselective synthesis of β-hydroxyl esters from enals under oxidative conditions. mdpi.comrsc.org This cooperative approach allows for reactions to proceed under mild conditions, often at ambient temperature, using light as the energy source. mdpi.comresearchgate.net
Cycloaddition reactions represent another powerful strategy for elaborating the structure of enal derivatives. These reactions build cyclic frameworks by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. For instance, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with cinnamaldehyde derivatives can be used to synthesize substituted tetrahydrofurans chemoselectively. nih.govacs.org Additionally, 1,3-dipolar cycloadditions are effective for creating five-membered heterocycles; the reaction of cinnamaldehyde (the dipolarophile) with a nitrone (a 1,3-dipole) can produce isoxazolidine (B1194047) rings. chemistryjournal.netzenodo.org These methods provide access to a rich variety of heterocyclic structures starting from the versatile enal scaffold.
| Cycloaddition Type | Enal Role | Reactant Partner | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed [3+2] | Carbonyl Electrophile | Trimethylenemethane | Methylenetetrahydrofuran | nih.govacs.org |
| 1,3-Dipolar Cycloaddition | Dipolarophile | N-Aryl nitrone | Isoxazolidine | chemistryjournal.net |
| 1,3-Dipolar Cycloaddition | Dipolarophile | Azomethine ylide | Hexahydropyrrolizine | zenodo.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-Biphenylcarboxaldehyde |
| Acetaldehyde |
| Sodium hydroxide (NaOH) |
| Potassium hydroxide (KOH) |
| Ethanol |
| Methanol |
| 4-Bromobenzaldehyde |
| Phenylboronic acid |
| Palladium(II) acetate (Pd(OAc)₂) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) |
| Cesium carbonate (Cs₂CO₃) |
| Potassium phosphate (K₃PO₄) |
| Triphenylphosphine |
| Cinnamaldehyde |
| Eosin Y |
Green Chemistry Principles in Enal Synthesis Development
The synthesis of α,β-unsaturated aldehydes (enals), including this compound and its analogues, has traditionally relied on methods that often generate significant chemical waste and utilize hazardous materials. Classic condensation reactions like the Claisen-Schmidt condensation frequently employ strong, corrosive bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) as homogeneous catalysts. researchgate.nettandfonline.comuinsgd.ac.id This approach complicates product purification and catalyst removal, leading to large volumes of aqueous waste. In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into the development of new synthetic routes for enals. These principles focus on maximizing atom economy, utilizing safer solvents and reagents, increasing energy efficiency, and employing renewable or recyclable catalysts to minimize the environmental footprint of chemical manufacturing. researchgate.net
A primary focus of green chemistry in enal synthesis is the replacement of homogeneous catalysts with solid, heterogeneous alternatives. Heterogeneous catalysts offer significant advantages, including simplified separation from the reaction mixture (often by simple filtration), potential for regeneration and reuse, and enhanced stability. nih.govresearchgate.net
Several classes of heterogeneous catalysts have proven effective in Claisen-Schmidt and related condensation reactions for producing enals and their precursor ketones:
Zeolites: Hβ zeolite has been successfully used as a catalyst in a one-pot tandem reaction involving the hydration of alkynes to form methyl ketones, which then undergo condensation with aldehydes. rsc.org This process, conducted under solvent-free conditions, demonstrates high atom economy and utilizes readily available materials. rsc.orgrsc.org
Hydrotalcites: Layered double hydroxides (LDH), also known as hydrotalcites, function as effective solid base catalysts. researchgate.net When used in the aldol condensation of substrates like vanillin, they can achieve high conversion rates (60% to 90%) under energy-efficient microwave irradiation, significantly shortening reaction times to around 120 minutes. researchgate.netresearchgate.net
Metal Oxides: Simple metal oxides offer a cost-effective and environmentally benign alternative to caustic bases. For instance, calcium oxide (CaO) has been used to replace NaOH in the synthesis of 3-hydroxy-4-methoxycinnamaldehyde. researchgate.net In this system, CaO not only catalyzes the aldol condensation but also sequesters the water produced during the reaction, shifting the chemical equilibrium to favor product formation and achieving yields as high as 85.2%. researchgate.net
Functionalized Magnetic Nanoparticles: To further simplify catalyst recovery, magnetic nanoparticles have been developed as catalyst supports. Fe₃O₄@MOF core-shell magnetic microspheres have demonstrated high catalytic activity in Claisen-Schmidt condensations. nih.gov Their magnetic nature allows for effortless separation from the reaction medium using an external magnet, making them highly recyclable without a significant loss of efficiency. nih.gov
Mild Lewis Acids: Non-toxic metal salts can also serve as green catalysts. Bismuth(III) chloride (BiCl₃), a mild Lewis acid, has been shown to efficiently catalyze the Claisen-Schmidt condensation between aldehydes and ketones under solvent-free conditions, yielding chalcones (a class of α,β-unsaturated ketones) in high yields with minimal reaction times. tandfonline.com
Table 1: Comparison of Selected Green Catalysts in Claisen-Schmidt Type Reactions
Beyond catalyst design, green chemistry promotes the use of alternative reaction conditions that reduce energy consumption and waste.
Solvent-Free Synthesis: A significant green strategy is the elimination of volatile and often toxic organic solvents. researchgate.net Many modern catalytic systems are designed to operate under solvent-free (or "neat") conditions, where the reactants are mixed directly with the catalyst. tandfonline.comrsc.org This approach has been successfully applied to the Horner-Wadsworth-Emmons reaction for synthesizing α,β-unsaturated esters, a related class of compounds, using solid bases like LiOH·H₂O. oup.com Grinding reactants together in a mortar and pestle or a ball mill is another solvent-free technique that can drive reactions to completion. researchgate.netencyclopedia.pub
Microwave and Ultrasound Irradiation: These energy sources offer an alternative to conventional heating. encyclopedia.pub Microwave-assisted synthesis can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving product yields. researchgate.netoatext.com This efficiency gain translates to lower energy consumption, aligning with green chemistry principles. encyclopedia.pub
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green synthesis. Enzymes operate under mild conditions (pH and temperature), are biodegradable, and exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzymatic Oxidation: For the synthesis of enals from their corresponding allylic alcohols, alcohol oxidases provide a green alternative to traditional heavy-metal-based oxidants. A notable example is the aryl alcohol oxidase from the fungus Pleurotus eryngii (PeAAOx), which oxidizes alcohols to aldehydes using molecular oxygen (O₂) as the oxidant. beilstein-journals.org The only byproduct of this reaction is water, making the process inherently clean and avoiding the need for expensive and unstable cofactors. beilstein-journals.org
Engineered Enzymes and Cascade Reactions: Advances in biotechnology allow for the engineering of enzymes with novel catalytic functions. Class I aldolases, for example, have been modified to perform photo-biocatalytic enantioselective β-alkylation of enals, a reaction not found in nature. acs.org Furthermore, multifunctional biocatalysts can orchestrate multi-step cascade reactions in a single pot. Ene-imine reductases (Ene-IREDs) can catalyze both the conjugate reduction of the double bond in an enal and a subsequent reductive amination, enabling the efficient synthesis of complex chiral amines from simple starting materials. nih.gov
Table 2: Overview of Biocatalytic Methods in Enal Synthesis and Modification
Chemical Reactivity and Mechanistic Investigations of 3 4 Phenylphenyl Prop 2 Enal
Aldehyde Functional Group Reactivity Studies
The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions and redox reactions.
The carbonyl carbon of the aldehyde group in 3-(4-phenylphenyl)prop-2-enal is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org The stability and subsequent fate of this intermediate depend on the nature of the attacking nucleophile. masterorganicchemistry.com
Strong nucleophiles, such as those found in Grignard reagents, react at the carbonyl carbon in what is termed a 1,2-addition. libretexts.orglibretexts.org This type of reaction is generally irreversible. masterorganicchemistry.com Weaker nucleophiles, on the other hand, can also add to the carbonyl group, often in a reversible manner. masterorganicchemistry.com For instance, the reaction with primary amines leads to the formation of Schiff bases, also known as imines or azomethines, which are compounds containing a carbon-nitrogen double bond. uomustansiriyah.edu.iq These reactions are often reversible and can be influenced by reaction conditions such as pH. uomustansiriyah.edu.iq The formation of acetals and thioacetals occurs through the reaction of the aldehyde with alcohols and thiols, respectively. mdpi.com
Table 1: Nucleophilic Addition Reactions of the Aldehyde Group
| Nucleophile Type | Reaction Product | General Reaction Scheme |
|---|---|---|
| Strong Nucleophiles (e.g., Grignard Reagents) | Secondary Alcohol (after protonation) | R-CHO + R'-MgX → R-CH(OH)-R' |
| Primary Amines (R-NH₂) | Schiff Base (Imine) | R-CHO + R'-NH₂ → R-CH=N-R' + H₂O |
| Alcohols (R'-OH) | Acetal (in presence of acid catalyst) | R-CHO + 2 R'-OH ↔ R-CH(OR')₂ + H₂O |
| Thiols (R'-SH) | Thioacetal | R-CHO + 2 R'-SH ↔ R-CH(SR')₂ + H₂O |
The aldehyde group of this compound can be readily oxidized to a carboxylic acid. rsc.org For example, treatment with potassium permanganate (B83412) (KMnO₄) in an acidic medium converts the aldehyde to 3-(4-phenylphenyl)prop-2-enoic acid. vulcanchem.com
Conversely, the aldehyde can be reduced to a primary alcohol. Catalytic hydrogenation using hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd-C) is an effective method for this transformation. vulcanchem.com This reaction not only reduces the aldehyde but also the carbon-carbon double bond, yielding 3-(4-phenylphenyl)propan-1-ol. vulcanchem.com
Aromatic Ring Functionalization and Reactivity
The biphenyl (B1667301) moiety of this compound can undergo electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgksu.edu.sa The reactivity and the position of substitution are influenced by the existing substituents on the ring. ksu.edu.samasterorganicchemistry.com
The propenal group attached to one of the phenyl rings is an electron-withdrawing group and therefore acts as a deactivating group, making the ring less reactive towards electrophilic substitution compared to benzene. masterorganicchemistry.com Furthermore, it directs incoming electrophiles primarily to the meta position. ksu.edu.sa The other phenyl ring, being further away from the deactivating propenal group, would be more susceptible to electrophilic attack, with substitution likely occurring at the ortho and para positions relative to the other phenyl group. The phenyl group itself is considered a weakly activating group.
Catalyst-Mediated Transformations and Reaction Kinetics
The reactivity of the enal functional group in this compound can be harnessed and controlled through various catalytic methods.
Palladium catalysis is a powerful tool for the formation and functionalization of α,β-unsaturated aldehydes. The synthesis of cinnamaldehyde (B126680) derivatives, structurally related to this compound, can be achieved via the palladium-catalyzed oxidative Heck reaction between arylboronic acids and acrolein. acs.orgnih.govnih.gov This suggests that a potential synthetic route to this compound could involve the reaction of 4-biphenylboronic acid with acrolein in the presence of a palladium catalyst.
Once formed, the double bond and the aromatic rings of this compound can participate in various palladium-catalyzed cross-coupling reactions. For instance, the biphenyl moiety itself could be synthesized using a Suzuki coupling. nih.gov The conjugated double bond can also undergo a variety of transformations. While specific examples with this compound are not extensively documented, analogies can be drawn from studies on cinnamaldehyde derivatives. For example, palladium nanoparticles have been shown to catalyze the oxidation of cinnamaldehyde to cinnamic acid. mdpi.com
Representative Conditions for Palladium-Catalyzed Reactions of Cinnamaldehyde Derivatives: acs.orgnih.govnih.gov
| Reaction Type | Catalyst/Ligand | Reagents | Solvent | Temperature |
| Oxidative Heck | Pd(OAc)₂ / dmphen | Arylboronic acid, acrolein, p-benzoquinone | Acetonitrile (B52724) | 100 °C (Microwave) |
| Heck-Mizoroki | Pd(OAc)₂ | Aryl halide, acrolein, base | DMF | Elevated |
| Oxidation | Pd Nanoparticles | H₂ | Water | Room Temperature |
Organocatalysis offers a metal-free approach to activate and functionalize α,β-unsaturated aldehydes like this compound.
Hydrogen Bonding Catalysis: Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a chiral amine, can activate enals through hydrogen bonding. mdpi.com This activation strategy is central to many asymmetric transformations. The catalyst's hydrogen bond donor sites interact with the aldehyde's carbonyl oxygen, increasing the electrophilicity of the β-carbon towards nucleophilic attack. This approach has been successfully applied in numerous conjugate additions and cycloadditions. mdpi.commdpi.com In the context of this compound, such catalysts could enable highly enantioselective additions of nucleophiles to the β-position. The formation of a chiral iminium ion intermediate is a key step in many of these reactions, which effectively lowers the LUMO of the enal system. harvard.edubeilstein-journals.org
N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can induce umpolung (polarity inversion) reactivity in aldehydes. acs.orgacs.org When an NHC adds to the carbonyl carbon of an α,β-unsaturated aldehyde like this compound, it forms a Breslow intermediate. This intermediate can then be oxidized to an acyl azolium, which is a highly reactive species. pnas.orgnih.govrsc.org These intermediates can participate in a wide range of reactions, including cycloadditions and annulations. rsc.orgrsc.org For example, NHC-catalyzed reactions of enals with various partners can lead to the formation of cyclopentanones or cyclohexenones. acs.org
Summary of Organocatalytic Transformations of α,β-Unsaturated Aldehydes:
| Catalysis Type | Catalyst Example | Key Intermediate | Typical Reaction |
| Hydrogen Bonding | Thiourea-amine | Iminium ion | Asymmetric Michael Addition |
| Hydrogen Bonding | Squaramide-amine | Iminium ion | Asymmetric Cycloaddition |
| NHC Catalysis | Triazolium salt | Breslow intermediate | Benzoin Condensation |
| NHC Catalysis | Imidazolium salt | Acyl azolium | Annulation, Esterification acs.org |
Detailed Reaction Mechanism Elucidation and Kinetic Studies
Understanding the detailed mechanism of these catalytic reactions is crucial for optimizing reaction conditions and developing new transformations. Kinetic studies are a powerful tool for this purpose. For organocatalytic reactions involving cinnamaldehyde derivatives, kinetic investigations have been instrumental in elucidating the roles of various species in the catalytic cycle.
For instance, kinetic studies on iminium ion-catalyzed reactions can be performed by monitoring the decay of the iminium ion's absorbance using UV-Vis spectroscopy. beilstein-journals.org Such studies allow for the determination of rate constants and the identification of the rate-determining step. In the Michael addition of nitromethane (B149229) to cinnamaldehyde catalyzed by a secondary amine, computational studies have shown that the C-C bond formation is not the rate-limiting step. acs.orgnih.gov Instead, the regeneration of the catalyst can be kinetically significant. acs.org
Similarly, for NHC-catalyzed reactions, kinetic investigations have revealed that the formation and subsequent reactions of intermediates like the hemiacetal derived from the acyl azolium are kinetically important. nih.gov These studies provide a quantitative understanding of the reactivity and selectivity observed in these complex catalytic systems. The insights gained from kinetic studies on cinnamaldehyde can be extrapolated to predict and understand the behavior of this compound in similar organocatalytic transformations.
Derivatives, Structural Analogues, and Structure Reactivity Relationship Research
Systematic Modification of the Phenylphenyl Moieties
The biphenyl (B1667301) group is a prime target for structural variation, allowing for the introduction of a wide range of substituents and the replacement of the phenyl rings with heteroaromatic systems.
The synthesis of substituted biphenyl analogues of 3-(4-phenylphenyl)prop-2-enal typically begins with the preparation of a substituted 4-biphenylcarboxaldehyde. A common and versatile method for this is the Suzuki coupling reaction, where a substituted phenylboronic acid is coupled with a 4-bromobenzaldehyde (B125591) derivative in the presence of a palladium catalyst.
Once the desired substituted 4-biphenylcarboxaldehyde is obtained, it can be converted to the corresponding 3-(substituted-4-phenylphenyl)prop-2-enal via several established methods for forming α,β-unsaturated aldehydes. These include the aldol (B89426) condensation with acetaldehyde (B116499) google.comgoogle.comnih.gov, the Wittig reaction with an appropriate phosphorus ylide, or the Horner-Wadsworth-Emmons reaction. A particularly effective modern method is the palladium-catalyzed Heck reaction between the substituted 4-biphenylcarboxaldehyde and acrolein. acs.orgnih.gov
The introduction of substituents onto the biphenyl rings allows for a systematic investigation of electronic and steric effects on the reactivity of the propenal group. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) on the biphenyl moiety are expected to increase electron density throughout the conjugated system, potentially influencing the reactivity of the double bond and the aldehyde. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) would decrease electron density. The evaluation of these analogues often involves spectroscopic analysis (NMR, IR, UV-Vis) to probe changes in electronic distribution and kinetic studies of their reactions, for example, with nucleophiles.
Table 1: Examples of Substituted Biphenyl Analogues and Their Expected Properties
| Substituent (on Biphenyl) | Expected Electronic Effect | Potential Impact on Reactivity |
| 4'-Methoxy | Electron-donating | Increased nucleophilicity of the double bond |
| 4'-Nitro | Electron-withdrawing | Increased electrophilicity of the β-carbon and aldehyde |
| 3'-Chloro | Electron-withdrawing (inductive), weak electron-donating (resonance) | Complex electronic effects influencing reactivity |
| 4'-Trifluoromethyl | Strongly electron-withdrawing | Significant increase in electrophilicity |
| 4'-Methyl | Weakly electron-donating | Modest increase in nucleophilicity |
The replacement of one or both phenyl rings of the biphenyl moiety with heteroaromatic rings can lead to significant changes in the molecule's properties, including its polarity, solubility, and ability to participate in hydrogen bonding. rsc.orgnih.govnih.gov These heteroaromatic analogues are considered bioisosteres of the parent compound, potentially exhibiting different biological activities.
The synthesis of these analogues can be achieved by modifying the Suzuki coupling approach, using heteroarylboronic acids or heteroaryl halides as coupling partners. For example, coupling 4-bromobenzaldehyde with a pyridineboronic acid would yield a pyridyl-phenyl-based aldehyde, which can then be converted to the corresponding propenal derivative. A variety of nitrogen-containing heterocycles like pyrazole, imidazole, and triazole, as well as oxygen- and sulfur-containing rings like furan (B31954) and thiophene, can be incorporated. nih.gov
Table 2: Examples of Heteroaromatic Analogues
| Heteroaromatic Ring | Potential Synthetic Precursor | Expected Property Modifications |
| Pyridine | Pyridylboronic acid | Increased polarity, potential for H-bonding |
| Thiophene | Thienylboronic acid | Altered electronic properties and geometry |
| Furan | Furanylboronic acid | Modified reactivity due to the electron-rich furan ring |
| Pyrazole | Pyrazolylboronic acid | Introduction of H-bond donor/acceptor sites |
| Quinoline | Quinolylboronic acid | Extended aromatic system with altered electronics |
Modifications of the Prop-2-enal Backbone
Altering the three-carbon bridge of the propenal unit provides another avenue for creating structural diversity and studying its impact on reactivity.
The introduction of substituents at the α- and β-positions of the enal can sterically hinder or electronically influence the reactivity of the conjugated system.
Alpha-Substituted Enals: Synthesis of α-substituted derivatives can be achieved through various methods, including the organocatalytic Mannich condensation of an aldehyde with a substituted aldehyde. nih.gov For example, reacting 4-biphenylcarboxaldehyde with a substituted acetaldehyde in the presence of a proline-based catalyst can yield α-substituted-3-(4-phenylphenyl)prop-2-enals. nih.govmdpi.com Another approach involves the halogenation of this compound followed by a substitution reaction at the α-position.
Beta-Substituted Enals: The synthesis of β-substituted analogues is more challenging due to the typical synthetic routes that establish the double bond. However, certain metal-catalyzed reactions, such as the hydroformylation of a suitably substituted alkyne derived from 4-biphenylcarboxaldehyde, could potentially yield β-substituted enals.
The evaluation of these substituted enals focuses on how the substituent affects the planarity of the conjugated system and the electrophilicity of the carbonyl carbon and the β-carbon.
Extending the length of the conjugated chain or introducing branching can significantly alter the molecule's shape and electronic properties.
Chain Elongation: The synthesis of longer-chain analogues, such as 5-(4-phenylphenyl)penta-2,4-dienal, can be achieved by a "double" aldol condensation, for instance, by reacting 4-biphenylcarboxaldehyde with acrolein. researchgate.net Another strategy involves Wittig-type reactions with longer phosphonium (B103445) ylides. The extended conjugation in these derivatives is expected to shift the UV-Vis absorption to longer wavelengths.
Branched Derivatives: Introducing branched alkyl groups on the propenal backbone can be accomplished by using substituted starting materials in condensation reactions. For example, using a branched aldehyde or ketone in an aldol condensation with 4-biphenylcarboxaldehyde would lead to a branched α,β-unsaturated carbonyl compound. These modifications can impact the molecule's ability to interact with surfaces or biological targets due to increased steric bulk. The concept of recursive "+1" carbon chain elongation pathways, while demonstrated in biosynthetic systems, provides a conceptual framework for the iterative extension of carbon chains in synthetic chemistry. nih.gov
Functional Group Transformations of the Aldehyde Moiety
The aldehyde group is a highly versatile functional group that can be transformed into a wide array of other functionalities, each imparting new chemical properties to the molecule. Standard organic synthesis reactions can be applied to the aldehyde group of this compound.
Oxidation: The aldehyde can be oxidized to a carboxylic acid, 3-(4-phenylphenyl)prop-2-enoic acid, using common oxidizing agents like potassium permanganate (B83412) or Jones reagent. This introduces an acidic site to the molecule.
Reduction: Selective reduction of the aldehyde to an alcohol, 3-(4-phenylphenyl)prop-2-en-1-ol, can be achieved using mild reducing agents such as sodium borohydride. A more powerful reducing agent like lithium aluminum hydride would likely reduce both the aldehyde and the double bond to yield 3-(4-phenylphenyl)propan-1-ol. doubtnut.com
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack. For example, reaction with Grignard reagents or organolithium compounds would lead to secondary alcohols. Cyanohydrin formation can be achieved by reacting with hydrogen cyanide.
Imines and Related Derivatives: Condensation of the aldehyde with primary amines or their derivatives can yield imines (Schiff bases), oximes (with hydroxylamine), or hydrazones (with hydrazine). researchgate.net These transformations replace the carbonyl oxygen with a nitrogen-containing group, altering the electronic properties and potential for hydrogen bonding.
Wittig-type Reactions: The aldehyde can serve as a substrate for further chain elongation or the introduction of different functional groups via the Wittig reaction or related olefination methods.
Table 3: Examples of Aldehyde Functional Group Transformations
| Reagent/Reaction | Product Functional Group | New Property |
| KMnO₄ (Oxidation) | Carboxylic Acid | Acidity, H-bond donor/acceptor |
| NaBH₄ (Reduction) | Primary Alcohol | H-bond donor, nucleophilicity |
| CH₃MgBr (Grignard) | Secondary Alcohol | Chiral center, H-bond donor |
| H₂NOH (Oxime formation) | Oxime | H-bond donor/acceptor, potential for E/Z isomerism |
| Ph₃P=CH₂ (Wittig) | Alkene | Extended conjugation |
Conversion to Carboxylic Acids, Esters, and Thioesters
The aldehyde functional group and the conjugated double bond in this compound are key sites for oxidative and related transformations.
The oxidation of the aldehyde group in α,β-unsaturated aldehydes like cinnamaldehyde (B126680) to a carboxylic acid is a well-established transformation. wikipedia.orgdoubtnut.com This conversion can be achieved using various oxidizing agents. The resulting 3-(4-phenylphenyl)prop-2-enoic acid is a valuable intermediate for further functionalization. For instance, related prop-2-enoic acid derivatives are used in the synthesis of various heterocyclic compounds. researchgate.net
Esterification of the corresponding carboxylic acid can be carried out under standard conditions, such as Fischer esterification with an alcohol in the presence of an acid catalyst. nih.gov These ester derivatives are of interest for their modified solubility and reactivity profiles. Thioesters, while less common, can be synthesized from the carboxylic acid, for example, through activation with a coupling reagent followed by reaction with a thiol. These conversions highlight the versatility of the propenal moiety in accessing a range of functional groups.
Table 1: Synthetic Transformations of this compound
| Starting Material | Reaction Type | Product Class | Reagents/Conditions |
|---|---|---|---|
| This compound | Oxidation | Carboxylic Acid | Oxidizing agents (e.g., KMnO₄, Ag₂O) |
| 3-(4-phenylphenyl)prop-2-enoic acid | Esterification | Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) |
| 3-(4-phenylphenyl)prop-2-enoic acid | Thioesterification | Thioester | Thiol, Coupling agent (e.g., DCC) |
Formation of Amide and Imine Derivatives
The carbonyl group of this compound is a primary site for reactions with nitrogen nucleophiles, leading to the formation of imines and related derivatives. Amide derivatives are typically synthesized from the corresponding carboxylic acid.
Imines, or Schiff bases, are formed through the condensation reaction of the aldehyde with primary amines. This reaction is generally reversible and acid-catalyzed. A specific class of imine derivatives, oximes, results from the reaction with hydroxylamine. nih.govnih.gov These derivatives have been used as starting materials for the synthesis of other nitrogen-containing heterocycles. nih.gov
Amide derivatives are readily prepared from 3-(4-phenylphenyl)prop-2-enoic acid. researchgate.netresearchgate.net The carboxylic acid can be activated, for example, by conversion to an acyl chloride or using peptide coupling agents, followed by reaction with a primary or secondary amine. sphinxsai.com This pathway allows for the introduction of a wide variety of substituents via the amine component, enabling the synthesis of large libraries of amide derivatives. researchgate.netresearchgate.net
Table 2: Synthesis of Nitrogen-Containing Derivatives
| Derivative Type | Synthetic Route | Key Intermediate | Reactant |
|---|---|---|---|
| Imine (Schiff Base) | Condensation | This compound | Primary Amine |
| Oxime | Condensation | This compound | Hydroxylamine |
| Amide | Acylation | 3-(4-phenylphenyl)prop-2-enoic acid | Amine |
Quantitative Structure-Reactivity Relationships and Conformational Analysis
Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity is crucial for designing new compounds with specific properties.
Influence of Substituents on Chemical Transformation Pathways
Quantitative Structure-Activity Relationship (QSAR) studies on analogous compounds like cinnamaldehyde derivatives have shown that the nature and position of substituents on the aromatic rings significantly impact their reactivity and biological activity. mdpi.comnih.govresearchgate.netnih.gov
Substituents on the biphenyl rings of this compound can alter the electronic properties of the entire conjugated system.
Electron-donating groups (e.g., -OH, -OCH₃) increase the electron density in the conjugated system, which can affect the reactivity of both the carbonyl group and the C=C double bond towards electrophiles.
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. It also influences the susceptibility of the β-carbon to Michael addition reactions.
These electronic effects modulate the reaction rates and can even alter the preferred pathway of a chemical transformation. rsc.org For example, in reactions involving nucleophilic addition, the presence of strong electron-withdrawing groups can significantly enhance the reaction rate.
Table 3: Predicted Influence of Substituents on Reactivity
| Substituent Type | Position | Effect on Conjugated System | Predicted Impact on Reactivity |
|---|---|---|---|
| Electron-Donating (e.g., -OCH₃) | Phenyl Rings | Increased electron density | Enhanced reactivity towards electrophiles |
| Electron-Withdrawing (e.g., -NO₂) | Phenyl Rings | Decreased electron density | Enhanced susceptibility to nucleophilic attack |
Analysis of Supramolecular Interactions in Derivative Crystal Structures
The crystal packing of this compound derivatives is governed by a network of non-covalent interactions. The study of these supramolecular interactions is essential for understanding the solid-state properties of these materials.
Crystal structure analyses of related imine derivatives, such as cinnamaldehyde oxime, reveal the importance of hydrogen bonding. nih.gov In the oxime, O—H⋯N hydrogen bonds link molecules into chains. Furthermore, C—H⋯π interactions involving the aromatic rings contribute to the formation of a three-dimensional network. nih.gov
Table 4: Common Supramolecular Interactions in Derivatives
| Interaction Type | Functional Groups Involved | Role in Crystal Structure |
|---|---|---|
| Hydrogen Bonding | -OH, -NH (in amides), =N-OH (in oximes) | Forms directional links, creating chains or sheets |
| π-π Stacking | Biphenyl rings, other aromatic substituents | Stabilizes packing through parallel or offset stacking |
| C-H⋯π Interactions | C-H bonds and aromatic rings | Contribute to the overall 3D cohesion of the crystal lattice |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(4-phenylphenyl)prop-2-enoic acid |
| Cinnamaldehyde |
| Cinnamic acid |
| Methylcinnamate |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that reveal the chemical environment of each hydrogen and carbon atom in the molecule, respectively. rsc.org The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.
In the ¹H NMR spectrum of 3-(4-phenylphenyl)prop-2-enal, the aldehydic proton typically appears as a doublet in the downfield region due to its proximity to the electronegative oxygen atom and the deshielding effect of the conjugated system. The vinyl protons of the prop-2-enal moiety exhibit characteristic doublet or doublet of doublets splitting patterns, arising from coupling with each other and the aldehydic proton. The aromatic protons of the biphenyl (B1667301) group appear as a series of multiplets in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde is readily identified by its characteristic downfield chemical shift. The signals for the sp²-hybridized carbons of the vinyl group and the biphenyl rings appear in the aromatic/olefinic region.
Table 1: Experimental ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aldehydic CH | Data not available | Data not available |
| Vinylic CH | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available |
| Quaternary C | N/A | Data not available |
Note: Specific chemical shift values are dependent on the solvent and experimental conditions. Data presented here is generalized based on typical spectral regions for these functional groups.
To unambiguously assign the complex ¹H and ¹³C NMR spectra and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum of this compound would confirm the coupling between the aldehydic proton and the adjacent vinyl proton, as well as the couplings between adjacent aromatic protons on the biphenyl rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the directly attached carbon atoms. sdsu.eduyoutube.com It is invaluable for assigning the carbon signals based on the more readily interpretable proton spectrum. youtube.comhmdb.ca For instance, the proton signal of the aldehydic group would show a cross-peak to the carbonyl carbon signal in the ¹³C dimension.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups and bonding arrangements within a molecule by probing their vibrational modes. nih.gov
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, key characteristic absorption bands would include:
C=O Stretch: A strong, sharp band characteristic of the aldehyde carbonyl group.
C=C Stretch: Bands corresponding to the vinyl and aromatic carbon-carbon double bonds.
C-H Stretch: Signals for the aldehydic, vinylic, and aromatic C-H bonds.
C-H Bending: Out-of-plane and in-plane bending vibrations for the aromatic and vinylic hydrogens.
These vibrational frequencies can be sensitive to the conjugation present in the molecule. nih.gov
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. uantwerpen.be While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy often provides stronger signals for non-polar, symmetric bonds. For this compound, the Raman spectrum would also show characteristic bands for the C=O, C=C, and C-H vibrations, with the aromatic ring vibrations often being particularly prominent. researchgate.netias.ac.in The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. uantwerpen.be
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group/Bond | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |
| C=O (Aldehyde) | Data not available | Data not available |
| C=C (Vinyl) | Data not available | Data not available |
| C=C (Aromatic) | Data not available | Data not available |
| C-H (Aldehydic) | Data not available | Data not available |
| C-H (Vinylic) | Data not available | Data not available |
| C-H (Aromatic) | Data not available | Data not available |
Note: The exact positions of the peaks can vary based on the physical state of the sample and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule. nih.gov
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion with high accuracy.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions provides valuable structural information. nih.gov Potential fragmentation pathways for this compound could include:
Loss of the formyl radical (CHO), resulting in a stable biphenyl-ethenyl cation.
Cleavage of the bond between the two phenyl rings, leading to fragments corresponding to phenyl and phenylpropenal cations.
Retro-Diels-Alder type reactions within the propenal moiety.
By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, confirming the structure elucidated by NMR and vibrational spectroscopy. nih.gov
Electronic Spectroscopy for Conjugation and Photophysical Properties
Electronic spectroscopy provides significant insights into the electronic transitions and conjugation within the this compound molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The extended π-system of this compound, arising from the phenyl ring, the biphenyl moiety, and the propenal group, gives rise to characteristic absorption bands in the ultraviolet-visible region. The position and intensity of these bands are sensitive to the solvent environment. For instance, in different organic solvents, chalcone (B49325) derivatives, which share a similar structural framework, exhibit absorption maxima at varying wavelengths. nih.gov The absorption spectra typically show a main absorption band corresponding to the π → π* electronic transition within the conjugated system. The specific absorption maximum (λmax) for this compound is influenced by the polarity of the solvent. For example, related compounds show shifts in their absorption peaks when the solvent is changed from toluene (B28343) to dimethylformamide. nih.gov
Table 1: UV-Vis Absorption Data for Related Chalcone Derivatives in Various Solvents
| Solvent | Absorption Maximum (λmax) |
|---|---|
| Toluene | 413 nm |
| Dimethylformamide | 417 nm |
Note: This data is for a related chalcone derivative, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, and is presented to illustrate the effect of solvent polarity on the UV-Vis absorption of similar conjugated systems. nih.gov
Fluorescence and Emission Spectroscopy
Fluorescence spectroscopy reveals information about the emissive properties of this compound upon excitation with UV light. The fluorescence emission is a result of the molecule returning from an excited electronic state to the ground state. The Stokes shift, which is the difference between the absorption and emission maxima, is a key parameter in characterizing the photophysical behavior. For similar chalcone structures, fluorescence emission is observed, and the intensity and wavelength of this emission are also dependent on the solvent. nih.gov For example, the fluorescence peak of a related chalcone was observed to shift from 480 nm in toluene to 541 nm in dimethylformamide. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be influenced by the surrounding medium. nih.gov
Table 2: Fluorescence Emission Data for a Related Chalcone Derivative in Various Solvents
| Solvent | Fluorescence Emission Maximum (λem) |
|---|---|
| Toluene | 480 nm |
| Dimethylformamide | 541 nm |
Note: This data is for a related chalcone derivative, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, and is presented to illustrate the effect of solvent polarity on the fluorescence of similar conjugated systems. nih.gov
Chromatographic Methods for Purity Assessment and Separation Science
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of cinnamaldehyde (B126680) derivatives. sielc.comsielc.com A reverse-phase HPLC method can be employed for the separation of these compounds. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The separation is achieved on a stationary phase, such as a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com
Table 3: Typical HPLC Parameters for the Analysis of Related Cinnamaldehyde Compounds
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to traditional HPLC. This is achieved by using columns with smaller particle sizes, typically less than 2 µm. For the analysis of related compounds like 3-(4-Hydroxyphenyl)prop-2-enal, a Waters Acquity UPLC system with a bridged ethyl hybrid C18 column (1.7 µm particle size) has been utilized. nih.gov This technique is particularly suitable for rapid applications and can be coupled with mass spectrometry for enhanced detection and identification of compounds. sielc.comnih.gov
Table 4: UPLC System Configuration for the Analysis of a Related Compound
| Component | Specification |
|---|---|
| LC System | Waters Acquity UPLC System |
| Column | Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm) |
Reference: nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS allows for its effective separation from complex mixtures, followed by its structural elucidation based on its characteristic mass spectrum. The process involves introducing the analyte into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio.
Detailed research findings on the specific GC-MS analysis of this compound, including precise retention times and a comprehensive breakdown of its fragmentation pattern, are not extensively available in the public domain. However, based on the known principles of mass spectrometry and the analysis of structurally similar compounds, a theoretical fragmentation pattern can be postulated. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the formyl group (-CHO), the cleavage of the propenal side chain, and fragmentation of the biphenyl ring system, resulting in a series of characteristic ions.
For illustrative purposes, the following table outlines the expected key ions and their mass-to-charge ratios that would be characteristic in the mass spectrum of this compound. It is important to note that these are predicted values and would require experimental verification for confirmation.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Significance |
| [M]⁺ | C₁₅H₁₂O⁺ | 208 | Molecular Ion |
| [M-H]⁺ | C₁₅H₁₁O⁺ | 207 | Loss of a hydrogen radical |
| [M-CHO]⁺ | C₁₄H₁₁⁺ | 179 | Loss of the formyl group |
| [C₁₂H₉]⁺ | C₁₂H₉⁺ | 153 | Biphenyl fragment |
| [C₁₂H₈]⁺ | C₁₂H₈⁺ | 152 | Loss of a hydrogen from the biphenyl fragment |
| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Phenyl group |
Further empirical studies are necessary to establish a definitive GC-MS profile for this compound, which would be invaluable for its unambiguous identification in various matrices.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting molecular geometries, energies, and various spectroscopic features.
Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. nih.gov The B3LYP hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly employed for geometry optimization and energy calculations of organic molecules. nih.govnih.govniscpr.res.in This process determines the lowest energy conformation of the molecule, providing key information about its three-dimensional structure.
The optimized geometry reveals crucial parameters such as bond lengths and bond angles. For 3-(4-phenylphenyl)prop-2-enal, the planarity of the propenal group and the dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety are of particular interest. The planarity of the conjugated system influences its electronic properties, while the twist in the biphenyl group affects the extent of π-conjugation between the rings. ic.ac.uk In similar chalcone-like structures, DFT calculations have been shown to reproduce experimental geometric parameters with good accuracy. nih.govniscpr.res.in
Table 1: Representative Calculated Geometrical Parameters for this compound
| Parameter | Description | Representative Value |
| C=O Bond Length | Length of the carbonyl double bond | ~1.22 Å |
| C=C (enal) Bond Length | Length of the double bond in the propenal chain | ~1.34 Å |
| C-C (enal) Bond Length | Length of the single bond in the propenal chain | ~1.45 Å |
| C-C (inter-ring) Bond Length | Length of the bond connecting the two phenyl rings | ~1.49 Å |
| C=O-C Bond Angle | Angle around the carbonyl carbon | ~124° |
| C=C-C Bond Angle | Angle within the propenal chain | ~122° |
| Phenyl-Phenyl Dihedral Angle | Twist angle between the two phenyl rings | ~40-45° |
Note: The values in this table are representative and based on typical values for similar molecular fragments found in computational studies of related compounds. Specific values for this compound would require a dedicated DFT calculation.
Vibrational Frequency Calculations and Spectroscopic Assignment
Following geometry optimization, vibrational frequency calculations are typically performed using the same DFT method. These calculations predict the infrared (IR) and Raman spectra of the molecule. ajchem-a.com The computed vibrational frequencies can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific vibrational modes. researchgate.net
The vibrational modes of this compound would include characteristic stretching frequencies for the C=O, C=C, and aromatic C-H bonds, as well as various bending and torsional modes. For instance, the C=O stretching frequency is typically observed in the range of 1650-1700 cm⁻¹. The C=C stretching of the enal moiety and the aromatic rings would appear in the 1500-1600 cm⁻¹ region. ajchem-a.com
Table 2: Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Description | Representative Frequency (cm⁻¹) |
| ν(C=O) | Carbonyl stretch | ~1680 |
| ν(C=C) enal | Alkene C=C stretch | ~1620 |
| ν(C=C) aromatic | Aromatic C=C stretch | ~1590, 1490 |
| ν(C-H) aromatic | Aromatic C-H stretch | ~3100-3000 |
| ν(C-H) enal | Alkene C-H stretch | ~3050 |
| δ(C-H) | In-plane C-H bending | ~1400-1000 |
| γ(C-H) | Out-of-plane C-H bending | ~900-700 |
Note: These are representative frequencies based on general spectroscopic data for similar functional groups. Precise values require specific calculations for the title compound.
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Chemical Activity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net
The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron. The energy of the LUMO is related to the electron affinity and indicates the ability of the molecule to accept an electron. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the biphenyl moiety and the propenal double bond, which are the more electron-rich parts of the molecule. The LUMO is anticipated to be distributed over the conjugated system, particularly the electron-withdrawing carbonyl group. researchgate.netresearchgate.net
Energy Bandgap Calculations and Electronic Transition Characterization
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. physchemres.org A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. niscpr.res.in
Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra, providing information on the electronic transitions between molecular orbitals. qu.edu.qaumanitoba.caresearchgate.netnih.gov For this compound, the lowest energy electronic transition is expected to be a π→π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. The calculated absorption wavelength (λmax) can be compared with experimental UV-Vis spectra. qu.edu.qa
Table 3: Representative Electronic Properties of this compound
| Property | Description | Representative Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.0 eV |
| λmax | Wavelength of maximum absorption (π→π* transition) | ~300-350 nm |
Note: These values are illustrative and based on typical ranges for similar conjugated systems. Actual values are dependent on the specific computational method and basis set used.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. beilstein-journals.orgtandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For this compound, MD simulations can be used to explore its conformational landscape. A key aspect to investigate would be the rotational dynamics around the C-C single bond connecting the two phenyl rings of the biphenyl group. ic.ac.uklibretexts.org The simulation can reveal the preferred dihedral angles and the energy barriers for rotation, which are influenced by steric hindrance and conjugation effects. ic.ac.uklibretexts.org Understanding the conformational flexibility is crucial as it can impact how the molecule interacts with other molecules or biological targets. researchgate.netunical.it
Computational Elucidation of Reaction Mechanisms
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. byu.edu By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides valuable information on the feasibility of a reaction and the factors that control its rate and selectivity.
For this compound, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic addition to the α,β-unsaturated carbonyl system. researchgate.netnih.gov For example, the reaction with a thiol could proceed via a Michael addition, and DFT calculations could determine the structure and energy of the transition state for this process. nih.gov Such studies can also shed light on the role of catalysts in these reactions. byu.edu
Transition State Identification and Characterization
Computational studies, typically employing Density Functional Theory (DFT), are used to locate and characterize the transition state structures for various reactions. For instance, the isomerization between the s-cis and s-trans conformers of cinnamaldehyde (B126680) has been shown to proceed through a transition state where the dihedral angle between the carbonyl group and the vinyl group is approximately 90°. rsc.org The energy barrier for this rotation is a key parameter determining the conformational dynamics of the molecule.
| Property | s-trans Cinnamaldehyde | Transition State | s-cis Cinnamaldehyde |
| Relative Energy (kJ/mol) | 0.00 | ~30 | ~8 |
| Key Dihedral Angle (C=C-C=O) | 180° | ~90° | 0° |
This interactive table showcases the relative energies and key dihedral angles for the s-trans and s-cis conformers of cinnamaldehyde and the transition state connecting them, based on DFT calculations. rsc.org
These computational approaches can be extended to this compound to predict how the additional phenyl group influences the rotational barriers and the energies of the transition states for various reactions.
Potential Energy Surface Mapping and Reaction Pathway Analysis
A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. bohrium.comresearchgate.net By mapping the PES, chemists can identify stable isomers, transition states, and the minimum energy paths connecting them, thereby elucidating the complete reaction pathway. bohrium.com
For molecules with multiple rotatable bonds like this compound, the PES can be complex. Computational methods are used to scan the PES by systematically changing key dihedral angles and calculating the energy at each point. This allows for the construction of a multi-dimensional surface that reveals the most favorable reaction pathways. For example, in the case of cinnamaldehyde, the PES for the rotation around the C-C single bond clearly shows the energy minima corresponding to the s-cis and s-trans conformers and the transition state barrier separating them. rsc.org The introduction of the biphenyl group is expected to introduce additional minima and transition states related to the rotation around the bond connecting the two phenyl rings.
Role of Conical Intersections in Photochemical Processes
Conical intersections are points of degeneracy between two electronic potential energy surfaces and play a crucial role in the photochemistry of many organic molecules. researchgate.netcore.ac.ukwikipedia.orgresearchgate.net They act as efficient funnels for the rapid, non-radiative decay of electronically excited molecules back to the ground state, often driving photochemical reactions such as isomerizations. researchgate.netcore.ac.ukwikipedia.orgresearchgate.net
Given the presence of both a stilbene-like biphenyl moiety and a propenal group, the photochemistry of this compound is likely to be rich and complex. The cis-trans photoisomerization around the carbon-carbon double bond is a probable photochemical pathway. researchgate.net In structurally related molecules like stilbene, it is well-established that the photoisomerization proceeds through a conical intersection. researchgate.net Upon photoexcitation, the molecule moves on the excited-state potential energy surface towards a twisted geometry where the two potential energy surfaces intersect. At this point, the molecule can efficiently transition back to the ground state, leading to either the cis or trans isomer.
Studies on Intermolecular Interactions and Non-Covalent Forces
The physical properties and biological activity of a molecule are often governed by its intermolecular interactions. For this compound, hydrogen bonding, π-stacking, and van der Waals forces are the primary non-covalent interactions at play.
Hydrogen Bonding Interactions
The carbonyl group of the propenal moiety in this compound can act as a hydrogen bond acceptor. This interaction is crucial in determining the molecule's behavior in protic solvents and its potential interactions with biological macromolecules.
Theoretical studies on the hydrogen bonding of similar aldehydes have provided detailed information on the geometry and energetics of these interactions. For instance, computational studies on the hydrogen bonding of acrolein and cinnamaldehyde with water molecules have shown that the hydrogen bond is formed between the lone pair of the carbonyl oxygen and a hydrogen atom of water. The strength of this interaction can be quantified by calculating the binding energy and analyzing the changes in bond lengths and vibrational frequencies upon complex formation.
| Interacting Molecule | Hydrogen Bond Length (Å) | Calculated Binding Energy (kcal/mol) |
| Water | ~1.9 - 2.1 | ~3 - 5 |
| Methanol | ~1.8 - 2.0 | ~4 - 6 |
This interactive table presents typical calculated hydrogen bond lengths and binding energies for the interaction of a carbonyl group, similar to that in this compound, with common hydrogen bond donors.
Pi-Stacking and Van der Waals Forces
The two phenyl rings of the biphenyl group and the conjugated system of the propenal moiety provide extensive surfaces for π-stacking interactions. nih.govgeorgetown.edursc.orgresearchgate.net These interactions, where the π-orbitals of aromatic rings overlap, are a significant contributor to the cohesive forces in the solid state and can influence the molecule's conformation in solution. nih.govgeorgetown.edursc.orgresearchgate.net
Computational studies on biphenyl and its derivatives have shown that the most stable π-stacking arrangement is typically a parallel-displaced or T-shaped geometry, rather than a perfectly face-to-face orientation. researchgate.net The interaction energies for these arrangements can be calculated using high-level quantum mechanical methods.
| Interaction Type | Typical Distance (Å) | Estimated Interaction Energy (kcal/mol) |
| Pi-Stacking (Parallel-displaced) | 3.4 - 3.8 | 2 - 5 |
| Pi-Stacking (T-shaped) | ~5.0 (H to ring centroid) | 1 - 3 |
This interactive table summarizes typical distances and estimated interaction energies for different types of π-stacking interactions observed in biphenyl systems, which are relevant to this compound. researchgate.net
Applications in Advanced Materials Science and Catalysis
Utilization as Building Blocks for Polymer and Macromolecular Synthesis
Polymers containing cinnamaldehyde (B126680) moieties have been synthesized and are noted for their potential in biomedical applications. mdpi.com The reactive aldehyde group can be used to conjugate the molecule to polymer side chains or to act as a monomer in polymerization with other compounds. mdpi.com This suggests that 3-(4-phenylphenyl)prop-2-enal could be used to create polymers with unique properties imparted by the bulky and electronically active biphenyl (B1667301) group. For instance, the incorporation of this moiety could enhance the thermal stability and influence the optical properties of the resulting polymer.
The biphenyl group itself is a known component in the synthesis of crosslinked polymers. Monomers containing biphenyl moieties have been used to create three-dimensional polymer networks. These polymers have shown interesting properties, such as unexpected swelling behavior, which is hypothesized to result from intramolecular interactions between the biphenyl side groups.
Applications in Optoelectronic Materials and Devices (e.g., Laser Dyes, OLEDs)
The biphenyl core of this compound is a well-established chromophore, making it a strong candidate for applications in optoelectronic materials. Biphenyl derivatives are known to be versatile materials for organic light-emitting diodes (OLEDs), often serving as blue-emitting materials, hosts, or hole transport layers. researchgate.net The extended π-conjugation provided by the biphenyl system is crucial for these properties.
Furthermore, the general class of chalcones, which share the α,β-unsaturated carbonyl system with this compound, has been investigated for their fluorescent properties. Chalcone (B49325) derivatives have been synthesized and studied as fluorescent dyes with large Stokes shifts, which is a desirable characteristic for bioimaging and other fluorescence-based applications. nih.gov Some chalcone derivatives have also been explored as dye sensitizers in solar cells, demonstrating their potential in photovoltaic applications. researchgate.net
Given these precedents, it is plausible that this compound could exhibit interesting photophysical properties. The combination of the biphenyl chromophore and the conjugated enal system could lead to materials with applications as laser dyes or as components in OLEDs. However, specific research into the synthesis and characterization of this compound for optoelectronic applications is needed to validate this potential.
Role in Homogeneous and Heterogeneous Catalytic Systems as Ligands or Precursors
The enal group and the biphenyl rings of this compound present opportunities for its use in catalysis, either as a ligand for metal complexes or as a precursor to catalytic materials. The oxygen atom of the aldehyde and the π-system of the double bond in the enal moiety can coordinate to metal centers, making it a potential ligand for homogeneous catalysis. researchgate.net All ligands are lone pair donors, and the oxygen in the aldehyde group of this compound has lone pairs available for coordination. beilstein-journals.orgacs.org
While there is no direct evidence of this compound being used as a ligand, the broader class of cinnamaldehyde and its derivatives has been the subject of catalytic studies, particularly in hydrogenation reactions. mdpi.com The selective hydrogenation of the C=C or C=O bond in cinnamaldehyde is a topic of significant research, with various metal catalysts being employed. mdpi.com This indicates that the enal functionality can interact with catalytic surfaces and active sites.
The biphenyl portion of the molecule can also play a role in catalysis. Biphenyl-based ligands are common in homogeneous catalysis, where they can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity. researchgate.net For example, gold(III) complexes with biphenyl ligands have been shown to be effective catalysts for certain organic transformations. nih.gov This suggests that this compound could be modified to create novel ligands for a range of catalytic reactions.
Development of Novel Functional Materials Incorporating Enal Structures
The incorporation of the enal structure, as present in this compound, into materials can impart specific functionalities. The reactive nature of the α,β-unsaturated aldehyde allows for post-synthesis modification of materials, enabling the attachment of other molecules or the creation of cross-linked networks. mdpi.com
Functional materials derived from cinnamaldehyde have been explored for various applications, particularly in the biomedical field. mdpi.comwikipedia.org Cinnamaldehyde-conjugated polymers can exhibit stimuli-responsive behavior, which is of great interest for drug delivery systems. mdpi.comwikipedia.org The aldehyde group can form linkages that are sensitive to environmental changes, such as pH. mdpi.com
The biphenyl group in this compound can also contribute to the functionality of materials. Biphenyls are used as intermediates in the production of a wide range of organic compounds, including emulsifiers, optical brighteners, and plastics. researchgate.net The rigidity and planarity of the biphenyl unit can influence the packing and morphology of materials, which in turn affects their physical and electronic properties. The development of functional materials incorporating this compound could leverage both the reactivity of the enal group and the structural and electronic contributions of the biphenyl moiety.
Applications in Photocatalysis and Photochemistry
The conjugated π-system of this compound suggests its potential for applications in photocatalysis and photochemistry. The absorption of light by such molecules can lead to excited states that can participate in a variety of chemical reactions.
While direct photocatalytic studies of this compound are lacking, research on related compounds provides some insights. Cinnamaldehyde derivatives have been used in photoredox-catalyzed reactions. acs.org For example, a photoredox-catalyzed cascade reaction involving cinnamaldehydes has been developed for the synthesis of complex organic molecules. acs.org
Environmental Fate and Green Chemistry Considerations
Investigation of Environmental Transformation and Degradation Pathways
There is currently a lack of specific studies on the environmental transformation and degradation pathways of 3-(4-phenylphenyl)prop-2-enal. In the absence of direct research, the potential environmental fate of this compound can be hypothesized based on the known reactivity of similar chemical structures. The α,β-unsaturated aldehyde functionality suggests potential susceptibility to various transformation processes, including:
Photodegradation: The presence of a chromophore in the molecule suggests that it may undergo degradation upon exposure to sunlight. However, the specific by-products and the rate of degradation under various environmental conditions have not been investigated.
Biodegradation: The biodegradability of this compound by microorganisms in soil and water is unknown. Studies are needed to determine if microorganisms can metabolize this compound and, if so, to identify the metabolic pathways and the resulting degradation products.
Hydrolysis: The aldehyde group may be susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of the compound in aqueous environments over a range of pH values has yet to be determined.
Development of Sustainable Synthesis Routes and Solvent Alternatives
The traditional synthesis of cinnamaldehyde (B126680) derivatives often involves Claisen-Schmidt condensation, which can utilize hazardous reagents and solvents. The development of greener synthetic routes for this compound is a crucial area for future research. Key areas of focus should include:
Green Catalysis: The use of solid acid or base catalysts, or biocatalysts, could offer more environmentally friendly alternatives to traditional homogeneous catalysts.
Alternative Solvents: Research into the use of greener solvents, such as water, supercritical fluids, or ionic liquids, could significantly reduce the environmental footprint of the synthesis process. Solvent-free reaction conditions should also be explored.
Waste Minimization and By-product Utilization in Enal Chemistry
The principles of waste minimization are central to green chemistry. For the synthesis of this compound, this would involve:
Process Optimization: Optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of by-products.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
By-product Valorization: Investigating potential applications for any by-products generated during the synthesis, thereby turning waste into a valuable resource.
Currently, there is no specific information available on waste minimization strategies or by-product utilization for the production of this compound.
Assessment of Environmental Persistence and Bioaccumulation Potential
There is no available academic research on the environmental persistence or bioaccumulation potential of this compound. To assess these critical environmental parameters, future research should focus on:
Persistence Studies: Determining the half-life of the compound in various environmental compartments, such as soil and water, under different conditions.
Bioaccumulation Studies: Investigating the potential for the compound to accumulate in the tissues of aquatic and terrestrial organisms. This would involve determining its octanol-water partition coefficient (LogP) and conducting bioaccumulation tests with relevant species.
Concluding Remarks and Future Research Directions
Synthesis of Key Academic Research Findings and Their Implications
The biological and pharmacological activities of various substituted cinnamaldehydes have been a subject of interest, with studies reporting anti-inflammatory, antimicrobial, and anticancer properties in related compounds. researchgate.netnih.govresearchgate.net For instance, derivatives of 3-phenylprop-2-enal have been shown to inhibit inflammatory pathways, such as the NF-κB and STAT3 pathways. nih.govnih.gov These findings strongly suggest that 3-(4-phenylphenyl)prop-2-enal, with its biphenyl (B1667301) moiety, could possess unique and potentially enhanced biological activities worth investigating. The additional phenyl group may influence its lipophilicity and interaction with biological targets, potentially leading to a different pharmacological profile compared to simpler cinnamaldehydes.
Identification of Remaining Challenges and Emerging Opportunities in this compound Research
The most significant challenge in the study of this compound is the foundational lack of data. Without established synthesis protocols, the availability of the compound for further research is limited. This scarcity of the starting material hinders any systematic investigation into its physical, chemical, and biological properties.
However, this challenge directly translates into a wealth of emerging opportunities. The field is essentially a blank slate, offering a chance for pioneering research. Key opportunities include:
Novel Synthesis Development: Devising and optimizing a synthetic route for this compound is a primary opportunity. This could involve adapting existing methods or developing entirely new catalytic systems for the cross-aldol condensation of 4-phenylbenzaldehyde (B31587) and acetaldehyde (B116499).
Exploration of Unique Biological Activities: The biphenyl group is a well-known pharmacophore that can enhance biological activity. Investigating the potential anti-inflammatory, anticancer, and antimicrobial effects of this compound could lead to the discovery of a novel therapeutic agent.
Materials Science Applications: The conjugated system of this compound suggests potential applications in materials science, for instance, as a component in the synthesis of polymers or as a precursor for novel heterocyclic compounds with interesting optical or electronic properties. mdpi.com
Proposed Future Research Avenues and Interdisciplinary Collaborations
To unlock the potential of this compound, a multi-pronged research approach is necessary, involving collaboration across different scientific disciplines.
Future Research Avenues:
Synthetic Chemistry:
Development and optimization of a high-yield, scalable synthesis of this compound.
Exploration of various catalytic systems (e.g., base-catalyzed, acid-catalyzed, organocatalysis) for the synthesis.
Synthesis of a library of derivatives with substitutions on the biphenyl ring system to establish structure-activity relationships.
Chemical and Physical Characterization:
Thorough spectroscopic characterization using NMR (¹H, ¹³C), IR, and mass spectrometry.
Determination of key physical properties such as melting point, boiling point, and solubility.
Single-crystal X-ray diffraction studies to determine its solid-state structure. mdpi.com
Pharmacological and Biological Evaluation:
In vitro screening for a range of biological activities, including but not limited to:
Anticancer activity against a panel of human cancer cell lines.
Anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators. mdpi.com
Antimicrobial activity against a spectrum of pathogenic bacteria and fungi. nih.gov
Investigation of the mechanism of action for any observed biological activities. For example, if anti-inflammatory effects are observed, studies could focus on its impact on signaling pathways like NF-κB. nih.gov
Interdisciplinary Collaborations:
Chemists and Biologists: Collaboration is essential for the design, synthesis, and biological evaluation of this compound and its derivatives.
Computational Chemists and Experimental Scientists: Molecular modeling and docking studies can help predict the biological targets of this compound and guide the design of more potent analogs. nih.gov
Pharmacologists and Toxicologists: Should the compound show promising biological activity, collaborations will be necessary to evaluate its pharmacokinetic profile and potential toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-phenylphenyl)prop-2-enal, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via aldol condensation or cross-coupling reactions. For example, describes an improved method for synthesizing structurally similar enals using carboxaldehyde precursors under controlled pH and temperature. Key parameters include:
- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling to introduce the biphenyl moiety.
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Maintain 60–80°C to minimize side reactions like over-oxidation.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR identify regiochemistry and confirm the α,β-unsaturated aldehyde moiety. Coupling constants () distinguish E/Z isomers .
- FT-IR : Strong absorption bands at ~1680 cm (C=O stretch) and ~1620 cm (C=C stretch) validate the enal structure.
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 270–300 nm) and ESI-MS confirm molecular weight and purity .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity and stereochemical outcomes in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in aldol condensation. Key steps:
- Conformational analysis : Identify low-energy conformers of intermediates.
- Activation energy barriers : Compare pathways for syn vs. anti addition.
- Solvent effects : Include implicit solvation models (e.g., PCM) to refine predictions. highlights similar workflows for enal derivatives, showing >85% accuracy in stereochemical prediction .
Q. What role do hydrogen-bonding motifs play in the crystal packing of this compound, and how can graph-set analysis elucidate these interactions?
- Methodological Answer : Single-crystal XRD (using SHELX or OLEX2) reveals hydrogen-bonding patterns. For example:
- Graph-set notation : Analyze motifs like (dimer rings) or (chains) ( ).
- Intermolecular forces : The aldehyde oxygen may act as an acceptor, forming C–H···O interactions with aromatic protons. reports similar C(16) chain motifs in related enals, stabilizing the lattice .
Q. How can researchers resolve contradictions between experimental crystallographic data and computational structural models for this compound?
- Methodological Answer :
- Validation tools : Use PLATON ( ) to check for missed symmetry, twinning, or disorder.
- Refinement strategies : Apply restraints to anisotropic displacement parameters (ADPs) if thermal motion causes discrepancies.
- Cross-validation : Compare Hirshfeld surfaces (CrystalExplorer) with DFT-optimized geometries. emphasizes iterative refinement cycles to achieve R-factors < 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
